molecular formula C9H12N2O2 B12872896 Methyl 4-(hydrazinylmethyl)benzoate

Methyl 4-(hydrazinylmethyl)benzoate

Cat. No.: B12872896
M. Wt: 180.20 g/mol
InChI Key: NYFKLTVMDCXGJZ-UHFFFAOYSA-N
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Description

Methyl 4-(hydrazinylmethyl)benzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a hydrazinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(hydrazinylmethyl)benzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by reduction to yield methyl 4-aminobenzoate. The amino group is then converted to a hydrazinylmethyl group through a reaction with hydrazine hydrate under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by hydrazine substitution. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(hydrazinylmethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(hydrazinylmethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(hydrazinylmethyl)benzoate involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure lacking the hydrazinylmethyl group.

    Methyl 4-aminobenzoate: A precursor in the synthesis of methyl 4-(hydrazinylmethyl)benzoate, with an amino group instead of a hydrazinylmethyl group.

    Methyl 4-nitrobenzoate: Another precursor, with a nitro group at the para position .

Uniqueness

This compound is unique due to its hydrazinylmethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it particularly valuable in biochemical research and drug development .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 4-(hydrazinylmethyl)benzoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-7(3-5-8)6-11-10/h2-5,11H,6,10H2,1H3

InChI Key

NYFKLTVMDCXGJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNN

Origin of Product

United States

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